molecular formula C11H20FNO3 B8070945 tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate

Cat. No.: B8070945
M. Wt: 233.28 g/mol
InChI Key: SSJLYZCXMMQWCU-HRDYMLBCSA-N
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Description

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate: is a chemical compound with the molecular formula C11H20FNO3 . It is a derivative of carbamate and is known for its unique structural features, including a fluoro and hydroxy group attached to a cyclohexyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate typically involves the reaction of a fluoro-substituted cyclohexanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluoro and hydroxy groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

  • tert-butyl N-[(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate
  • tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonylcyclohexyl]carbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of both fluoro and hydroxy groups. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and binding affinity to biological targets .

Properties

IUPAC Name

tert-butyl N-[(1R,2S,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJLYZCXMMQWCU-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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